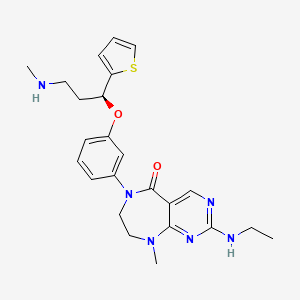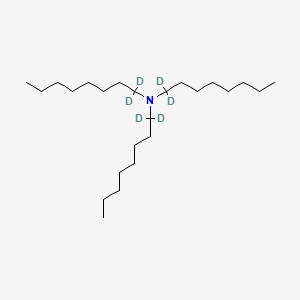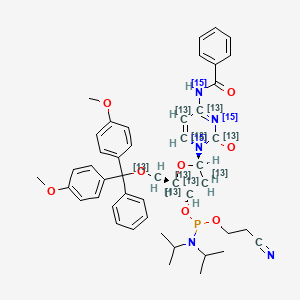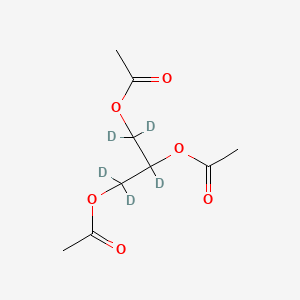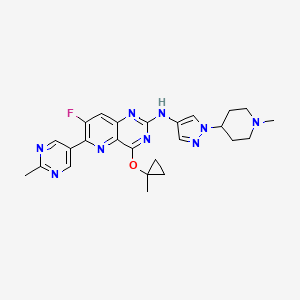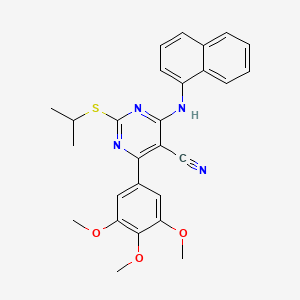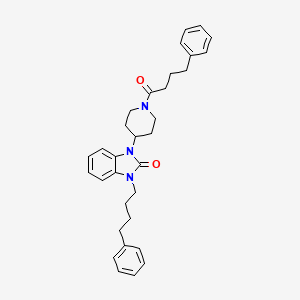
Pelargonidin-3-rutinosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargonidin-3-rutinosid is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is particularly abundant in strawberries and contributes to their vibrant red color. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pelargonidin-3-rutinosid can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. These methods allow for the isolation and purification of the compound from natural sources such as strawberries .
Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from berry fruits using organic solvents like methanol and chloroform-methanol combinations. The extracted anthocyanins are then purified using chromatographic techniques to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pelargonidin-3-rutinosid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Pelargonidin-3-rutinosid has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.
Wirkmechanismus
Pelargonidin-3-rutinosid exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antidiabetic Activity: It inhibits α-glucosidase, thereby slowing down carbohydrate digestion and reducing postprandial blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Pelargonidin-3-rutinosid is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin-3-glucoside: Found in blackberries and blackcurrants, known for its potent antioxidant activity.
Delphinidin-3-glucoside: Present in blueberries and grapes, recognized for its anti-inflammatory properties.
Malvidin-3-glucoside: Found in red wine, known for its cardiovascular benefits.
This compound stands out due to its dual role as an antioxidant and α-glucosidase inhibitor, making it a promising compound for managing oxidative stress and hyperglycemia .
Eigenschaften
Molekularformel |
C27H31ClO14 |
|---|---|
Molekulargewicht |
615.0 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1 |
InChI-Schlüssel |
FTBRTFUYRINBHS-ZPGLSKHKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


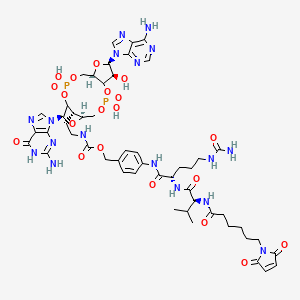

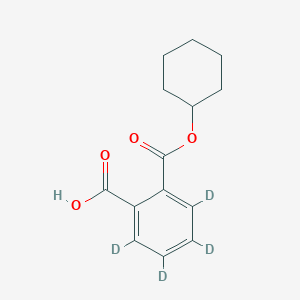
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


